N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzamide group, and an isopropylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The acetyl and methyl groups are introduced through specific alkylation reactions.
The benzamide group is then attached to the thiazole ring through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the isopropylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and isopropylsulfonyl group.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, while the benzamide group could facilitate binding to proteins. The isopropylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)benzamide
- N-(4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- N-(5-acetylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-3-(isopropylsulfonyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-9(2)24(21,22)13-7-5-6-12(8-13)15(20)18-16-17-10(3)14(23-16)11(4)19/h5-9H,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPZYUAUKWXIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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